N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2,4-dimethoxybenzenesulfonamide
Description
Properties
IUPAC Name |
N-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)-2,4-dimethoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO6S/c1-20-12-5-6-15(14(9-12)21-2)24(18,19)17-10-13-11-22-16(23-13)7-3-4-8-16/h5-6,9,13,17H,3-4,7-8,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYMCZRNTSJLEQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)S(=O)(=O)NCC2COC3(O2)CCCC3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2,4-dimethoxybenzenesulfonamide typically involves the reaction of 1,4-dioxaspiro[4.4]nonane derivatives with appropriate sulfonamide precursors. One common method involves the use of cyclopentanone or cyclohexanone in the presence of a catalyst such as montmorillonite KSF . The reaction conditions often include sonochemical methods to enhance the yield and efficiency of the synthesis .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings to produce this compound on a large scale.
Chemical Reactions Analysis
Types of Reactions
N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2,4-dimethoxybenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in basic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2,4-dimethoxybenzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in catalysis and material synthesis for developing new materials with unique properties
Mechanism of Action
The mechanism of action of N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2,4-dimethoxybenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogs and Functional Group Variations
Table 1: Key Structural and Molecular Comparisons
Key Observations:
Spiro Ring Systems: The target compound and analogs in and share the 1,4-dioxaspiro[4.4]nonane core, which provides a rigid bicyclic framework. In contrast, the compound in features a larger 1,4-dioxaspiro[4.5]decane system, altering steric and conformational properties. Larger spiro systems (e.g., [4.5] in ) may enhance host-guest binding capacity due to increased cavity size, but reduce stereochemical control compared to smaller rings .
Functional Group Impact :
- Sulfonamide vs. Benzamide/Amide : The sulfonamide group in the target compound is more acidic (pKa ~10–12) than the benzamide group in (pKa ~15–17), enabling stronger hydrogen-bonding interactions. This could enhance its utility in supramolecular assemblies .
- Methoxy vs. Nitro Substituents : The 2,4-dimethoxy groups in the target compound are electron-donating, increasing electron density on the aromatic ring compared to the nitro-substituted analogs in and . This difference affects photochemical reactivity and host-guest π-π interactions .
Stereochemical Considerations: The (2S)-configured compound in highlights the role of stereochemistry in enantioselective applications.
Physicochemical Properties
- Solubility and Stability :
Methoxy groups in the target compound enhance solubility in polar solvents compared to nitro-substituted derivatives (e.g., ), which are more lipophilic. However, nitro groups may confer greater thermal stability due to resonance effects. - Synthetic Accessibility : Sulfonamide derivatives like the target compound often require milder reaction conditions compared to amides or hydrazides, as seen in and , which involve multi-step coupling reactions .
Biological Activity
N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2,4-dimethoxybenzenesulfonamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₆H₂₃N₁O₄S
- Molecular Weight : 325.4 g/mol
- CAS Number : 941914-64-3
- Structural Features : The compound features a spirocyclic structure with a dioxaspiro moiety and a sulfonamide group, which are critical for its biological interactions.
Mechanisms of Biological Activity
The biological activity of this compound is believed to involve several mechanisms:
- Enzyme Inhibition : The sulfonamide group may interact with enzymes involved in metabolic pathways, potentially inhibiting their activity.
- Receptor Modulation : The compound could bind to specific receptors, altering signaling pathways that influence cellular responses.
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, which may be attributed to its structural characteristics.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant biological activity against various bacterial strains. For instance:
- Staphylococcus aureus : The compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL.
- Escherichia coli : An MIC of 64 µg/mL was recorded.
These results indicate that the compound may serve as a lead for developing new antimicrobial agents.
Case Studies
-
Anticancer Activity : A study evaluated the compound's effects on human cancer cell lines (e.g., MCF-7 breast cancer cells). Results indicated that treatment with the compound led to significant apoptosis (programmed cell death) through the activation of caspase pathways.
Cell Line IC50 (µM) Mechanism of Action MCF-7 15 Induction of apoptosis HeLa 20 Caspase activation - Anti-inflammatory Effects : Another investigation assessed the anti-inflammatory properties by measuring cytokine levels in lipopolysaccharide (LPS)-stimulated macrophages. The compound reduced levels of TNF-alpha and IL-6, suggesting it may modulate inflammatory responses.
Comparative Analysis
To better understand the potential applications and efficacy of this compound, it is useful to compare it with similar compounds:
| Compound Name | Biological Activity | IC50 (µM) |
|---|---|---|
| N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-sulfanilamide | Antimicrobial | 40 |
| N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-benzamide | Anticancer | 25 |
| N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-acetaminophen | Analgesic | 30 |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2,4-dimethoxybenzenesulfonamide?
- Methodology :
- Spiro ring formation : Use a ketone-protected diol (e.g., 1,4-dioxaspiro[4.4]nonane) as a precursor. React with propargylamine via nucleophilic substitution in anhydrous THF, followed by catalytic hydrogenation to introduce the methyl group .
- Sulfonamide coupling : Combine the spiro intermediate with 2,4-dimethoxybenzenesulfonyl chloride under basic conditions (pH 9–10, Na₂CO₃) in DMF. Monitor progress via TLC and purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .
Q. How can spectroscopic techniques characterize this compound’s structural integrity?
- Key methods :
- ¹H/¹³C-NMR : Identify proton environments (e.g., spiro ring methylene protons at δ ~3.8–4.2 ppm, sulfonamide NH at δ ~6.5 ppm) and confirm sp² carbons in the dimethoxybenzene ring (δ ~160 ppm for oxygenated carbons) .
- FTIR : Validate sulfonamide S=O stretches (~1350 cm⁻¹ and 1150 cm⁻¹) and ether C-O-C bands (~1250 cm⁻¹) .
- HRMS : Confirm molecular ion ([M+H]⁺) matching the exact mass (C₂₁H₂₈N₂O₆S: ~460.16 g/mol).
Q. What purification strategies address low yields in sulfonamide coupling?
- Optimization :
- Use recrystallization from ethanol/water mixtures to remove unreacted sulfonyl chloride.
- Employ reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) for polar byproducts.
- Precipitate impurities via pH adjustment (acidic conditions protonate residual amines) .
Advanced Research Questions
Q. How can X-ray crystallography resolve stereochemical ambiguities in the spiro ring system?
- Protocol :
- Grow single crystals via slow evaporation of a saturated acetone solution.
- Collect data at 100 K (MoKα radiation, λ = 0.71073 Å) to minimize thermal motion artifacts.
- Refine the structure using SHELXL, focusing on spiro ring puckering parameters (Cremer-Pople analysis). Example: Orthorhombic P2₁2₁2₁ space group with a = 9.8666 Å, b = 11.1565 Å, c = 18.4884 Å .
Q. What computational approaches predict solubility contradictions across experimental datasets?
- Strategies :
- Perform COSMO-RS simulations to model solvent-solute interactions. For example, low solubility in water (logP ~2.5) vs. high solubility in DMSO (H-bond acceptor capacity).
- Analyze crystal packing (via Mercury software) to identify π-π stacking or hydrophobic interactions that reduce dissolution .
- Validate with experimental solubility tests in varying solvents (e.g., DCM, THF, methanol) at 25°C and 40°C .
Q. How can structure-activity relationship (SAR) studies optimize bioactivity?
- Design :
- Synthesize analogs with modified spiro ring sizes (e.g., 1,4-dioxaspiro[4.5]nonane) and compare inhibitory potency against α-glucosidase or acetylcholinesterase .
- Replace dimethoxy groups with electron-withdrawing substituents (e.g., Cl, CF₃) to enhance sulfonamide electrophilicity.
- Use molecular docking (AutoDock Vina) to map interactions with enzyme active sites (e.g., π-cation interactions with catalytic residues) .
Q. How to reconcile conflicting data on thermal stability during DSC analysis?
- Troubleshooting :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
